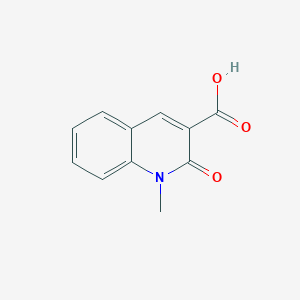

Ácido 1-metil-2-oxo-1,2-dihidroquinolina-3-carboxílico

Descripción general

Descripción

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups in 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid makes it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Aplicaciones Científicas De Investigación

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid acts as a potent inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse conductivity .

Biochemical Pathways

The action of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid primarily affects the cholinergic pathway . By inhibiting AChE, it prevents the hydrolysis of acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Result of Action

The inhibition of AChE by 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to an increase in the level of acetylcholine in the synaptic cleft . This results in enhanced nerve impulse conductivity, which can help counteract the cognitive decline associated with conditions like Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is significant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase the levels of acetylcholine in the brain. The compound’s ability to inhibit this enzyme suggests its potential as a therapeutic agent.

Cellular Effects

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can lead to increased acetylcholine levels, which in turn affects neuronal signaling and function . Additionally, the compound may impact other cellular processes through its interactions with different biomolecules.

Molecular Mechanism

The molecular mechanism of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its binding interactions with biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound may also interact with other enzymes and proteins, influencing their activity and function.

Dosage Effects in Animal Models

The effects of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affect its biochemical effects. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method includes the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which leads to the desired product with the loss of two molecules of carbon dioxide .

Industrial Production Methods: Industrial production of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysis (PTC) has been reported to enhance the efficiency of the alkylation reactions involved in the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline-2,4-diones, and hydroxylated derivatives .

Comparación Con Compuestos Similares

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:

4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides: Investigated for their potential diuretic effects.

Quinoline-2,4-diones: Display different tautomeric forms and are used in the synthesis of fused ring systems.

The uniqueness of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Actividad Biológica

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This compound is significant in medicinal chemistry and has potential applications in treating neurodegenerative diseases such as Alzheimer’s, as well as exhibiting anticancer and antimicrobial properties.

Target of Action

The primary target of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the acetylcholinesterase enzyme (AChE) .

Mode of Action

This compound acts as a potent inhibitor of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic signaling. This mechanism is crucial for potential therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Biochemical Pathways

The inhibition of AChE affects various biochemical pathways, primarily the cholinergic pathway, which is essential for neurotransmission. The resultant increase in acetylcholine levels can improve neuronal communication and cognitive function.

Anticancer Activity

Recent studies have demonstrated that 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibits significant anticancer properties. For instance, it has been evaluated against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that this compound shows considerable cytotoxic effects compared to standard chemotherapy agents like Doxorubicin .

Table 1: Anticancer Activity Against MCF-7 Cell Line

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity. Studies have shown that derivatives of quinoline compounds, including 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, demonstrate effectiveness against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial therapies .

Case Studies

Case Study 1: Alzheimer’s Disease Model

In a preclinical study involving animal models of Alzheimer’s disease, administration of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid resulted in improved cognitive functions and reduced amyloid plaque formation. These findings support its role as a potential therapeutic agent for neurodegenerative disorders .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the anticancer efficacy of this compound on various cancer cell lines, including MCF-7 and others. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells, highlighting its potential as an anticancer drug .

Propiedades

IUPAC Name |

1-methyl-2-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCYDFCUVAFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497219 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67984-94-5 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.